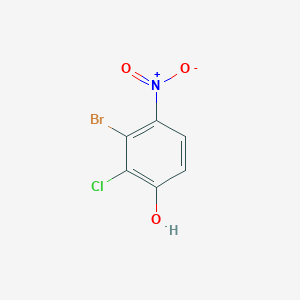
3-Bromo-2-chloro-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-4-nitrophenol is a chemical compound with the CAS Number: 2091684-74-9 . It has a molecular weight of 252.45 and is typically found in the form of a powder .
Molecular Structure Analysis
The molecular formula of 3-Bromo-2-chloro-4-nitrophenol is C6H3BrClNO3 . The molecular structure of this compound includes a bromine (Br), a chlorine (Cl), and a nitro group (NO2) attached to a phenol ring .Scientific Research Applications
Intermediate in Chemical Synthesis
“3-Bromo-2-chloro-4-nitrophenol” is likely used as an intermediate in the synthesis of various pesticides, dyes, and pharmaceuticals. Similar compounds, such as chlorinated nitrophenols, are widely utilized for these purposes .
Enzyme-Catalyzed Copolymerization
Compounds like “4-Bromo-2-chlorophenol” have been used in enzyme-catalyzed copolymerizations with phenols, catalyzed by fungal laccases . It’s plausible that “3-Bromo-2-chloro-4-nitrophenol” could serve a similar role in polymer chemistry.
Degradation by Bacterial Strains
Nitro group-containing compounds, including chlorinated nitrophenols, can be degraded by specific bacterial strains like Burkholderia sp. This suggests potential applications in bioremediation and environmental cleanup efforts .
Synthesis of Organic Derivatives
The compound may also be used to synthesize organic derivatives such as arylbenzo[b][1,4]oxazin derivatives, which have various applications in medicinal chemistry .
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-chloro-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEDQXYDIGYWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)
![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)
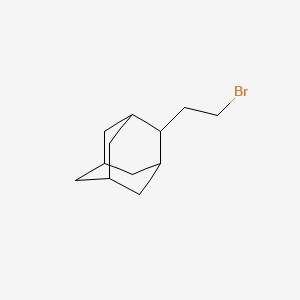
![(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide](/img/structure/B2924549.png)


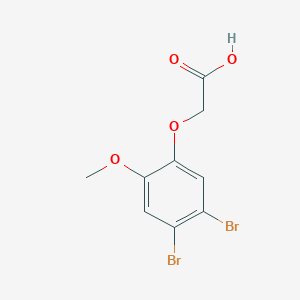
![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)



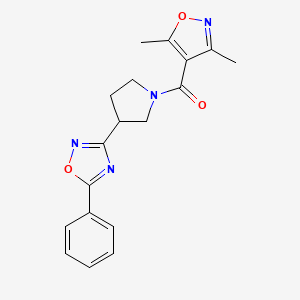
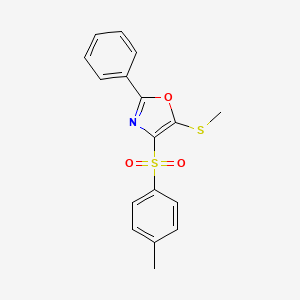
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2924568.png)